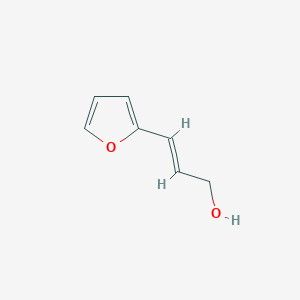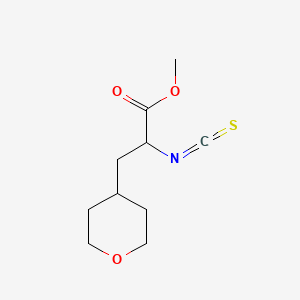
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom. This particular compound features a unique structure with an oxan-4-yl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate typically involves the reaction of an appropriate amine with carbon disulfide and methyl iodide. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the isothiocyanate group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: Similar structure but with a phenyl group instead of an oxan-4-yl group.
Methyl 3-isothiocyanato-2-(pyridin-4-yl)methylpropanoate: Contains a pyridin-4-yl group.
Uniqueness
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other isothiocyanates may not be suitable.
Propiedades
Fórmula molecular |
C10H15NO3S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C10H15NO3S/c1-13-10(12)9(11-7-15)6-8-2-4-14-5-3-8/h8-9H,2-6H2,1H3 |
Clave InChI |
XWEUXTZLXLQGPA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1CCOCC1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)



![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
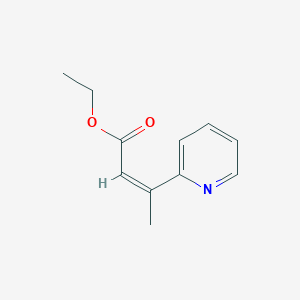
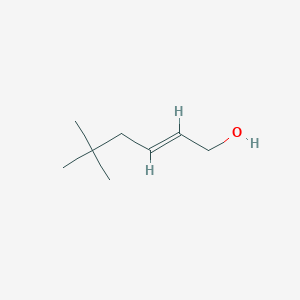
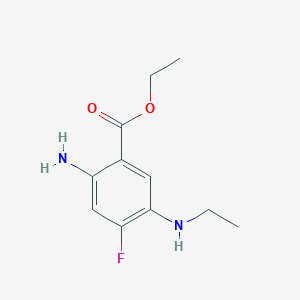
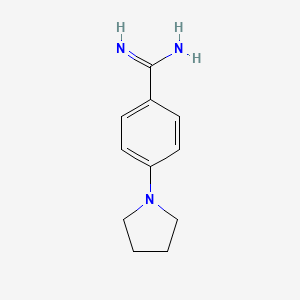
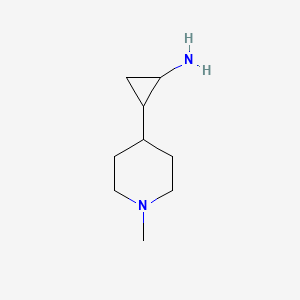
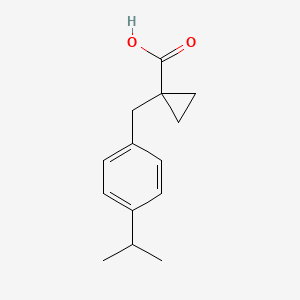

![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
